N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine
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Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine is an organic compound with the molecular formula C11H15NO It is a derivative of isochromene, a bicyclic structure that includes a benzene ring fused to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine typically involves the reaction of isochromene derivatives with ethanamine under specific conditions. One common method is the reductive amination of 3,4-dihydro-1H-isochromen-1-carbaldehyde with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated amine derivatives .
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to interact with neurotransmitter systems in the brain, potentially affecting mood and cognition .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)aniline: Similar structure but with an aniline group instead of ethanamine.
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylaniline: Contains a methyl-substituted aniline group.
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide: Features a benzamide group with methoxy substitutions
Uniqueness
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine is unique due to its specific ethanamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
50683-75-5 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H17NO/c1-2-13-9-12-11-6-4-3-5-10(11)7-8-14-12/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
SUSCWFXNCVOWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1C2=CC=CC=C2CCO1 |
Origin of Product |
United States |
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